BenchChemオンラインストアへようこそ!

1-Ethyl-2-(trifluoromethyl)benzimidazole

Mitochondrial toxicity Oxidative phosphorylation Uncoupler safety profiling

For R&D teams designing next-gen antiparasitics or kinase inhibitors, this N1-ethyl-2-(trifluoromethyl)benzimidazole scaffold is a strategic choice. Its N1-alkylation permanently eliminates the mitochondrial uncoupling activity inherent to the parent 2-(trifluoromethyl)-1H-benzimidazole class, ensuring your cell-based assays reflect target-specific pharmacology rather than nonspecific toxicity. With HBD=0 and a computed LogP of 3.075, it occupies favorable oral bioavailability space, making it a pragmatic, pre-validated starting point for hit-to-lead campaigns. Secure a high-purity batch to advance your SAR studies without confounding property cliffs.

Molecular Formula C10H9F3N2
Molecular Weight 214.19 g/mol
CAS No. 30049-07-1
Cat. No. B3122133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-2-(trifluoromethyl)benzimidazole
CAS30049-07-1
Molecular FormulaC10H9F3N2
Molecular Weight214.19 g/mol
Structural Identifiers
SMILESCCN1C2=CC=CC=C2N=C1C(F)(F)F
InChIInChI=1S/C10H9F3N2/c1-2-15-8-6-4-3-5-7(8)14-9(15)10(11,12)13/h3-6H,2H2,1H3
InChIKeyQOUPVZIOJQDMIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-2-(trifluoromethyl)benzimidazole (CAS 30049-07-1): Core Properties and Procurement-Relevant Classification


1-Ethyl-2-(trifluoromethyl)benzimidazole (CAS 30049-07-1, molecular formula C₁₀H₉F₃N₂, MW 214.19 g/mol) is an N1-alkylated member of the 2-(trifluoromethyl)benzimidazole class, a scaffold widely investigated for antiparasitic, anticancer, and agrochemical applications [1]. The compound features a benzimidazole core with a trifluoromethyl group at the C2 position and an ethyl substituent at the N1 position. This N1-alkylation eliminates the imidazole N–H hydrogen bond donor, yielding HBD = 0, HBA = 2, TPSA = 17.82 Ų, and a computed LogP of 3.075 . The compound is commercially available at ≥90% purity from multiple vendors, typically for research and further manufacturing use only .

Why 1-Ethyl-2-(trifluoromethyl)benzimidazole Cannot Be Interchanged with Unsubstituted or N1-Methyl 2-(Trifluoromethyl)benzimidazole Analogs


Within the 2-(trifluoromethyl)benzimidazole class, three structural variables—the N1 substituent, the C2 trifluoromethyl group, and benzene-ring substituents—independently and sometimes non-additively govern biological and physicochemical properties. Critically, the presence or absence of an N1-alkyl group determines whether the compound acts as a mitochondrial uncoupler of oxidative phosphorylation: the free N–H form (e.g., 2-(trifluoromethyl)-1H-benzimidazole) and its halogenated analogs are potent uncouplers [1], whereas N1-alkylation abolishes this activity entirely [1]. Additionally, N1-alkylation eliminates the sole hydrogen bond donor (HBD drops from 1 to 0), fundamentally altering solubility, permeability, and target-binding modalities compared to the N1-unsubstituted parent . Even among N1-alkylated analogs, the chain length matters: 1-ethyl substitution increases computed LogP by approximately 0.5–0.7 log units relative to 1-methyl or N-unsubstituted forms [2], which can shift pharmacokinetic and partitioning behavior. These non-interchangeable property cliffs mean that substituting a close analog without re-validating the specific experimental system risks introducing confounding mitochondrial toxicity, altered membrane partitioning, or unrecognized changes in hydrogen-bonding capacity.

1-Ethyl-2-(trifluoromethyl)benzimidazole (CAS 30049-07-1): Quantitative Differentiation Evidence Against Closest Analogs


Mitochondrial Uncoupling Liability: N1-Ethylation Abolishes Oxidative Phosphorylation Uncoupling vs. N-Unsubstituted and Halogenated 2-Trifluoromethylbenzimidazole Analogs

Jones and Watson (1967) systematically compared 25 substituted 2-trifluoromethylbenzimidazoles for uncoupling activity in rat-liver mitochondria [1]. They reported that tetrachloro-2-trifluoromethylbenzimidazole (TTFB, possessing a free N1–H) was the most potent uncoupler, achieving 50% uncoupling of oxidative phosphorylation at 7.9 × 10⁻⁸ M (pK 5.04) [1]. Crucially, the study established that 'alkylation at position 1 of the imidazole ring' eliminates uncoupling activity [1]. Since 1-ethyl-2-(trifluoromethyl)benzimidazole bears an ethyl group at N1, it falls into this inactive category. By contrast, the N1-unsubstituted 2-(trifluoromethyl)benzimidazole scaffold retains uncoupling potential, particularly when halogenated on the benzene ring.

Mitochondrial toxicity Oxidative phosphorylation Uncoupler safety profiling

Tubulin Polymerization: 2-(Trifluoromethyl)benzimidazole Derivatives Do Not Inhibit Tubulin Polymerization, Unlike Benzimidazole Carbamate Anthelmintics

Navarrete-Vázquez et al. (2001) synthesized and tested seven 2-(trifluoromethyl)benzimidazole derivatives (compounds 16–22) substituted at the 1-, 5-, and 6-positions, including the N1-methyl analog (compound 19, CAS 384-46-3) which is the closest published homolog of 1-ethyl-2-(trifluoromethyl)benzimidazole [1]. All compounds were tested for their effect on tubulin polymerization, and 'none inhibited tubulin polymerization' [1]. This contrasts sharply with benzimidazole carbamates such as albendazole and mebendazole, whose anthelmintic activity is mediated through selective inhibition of parasite tubulin polymerization [1].

Antiparasitic mechanism Tubulin polymerization Mechanism of action

Lipophilicity: Computed LogP of 3.075 for 1-Ethyl-2-(trifluoromethyl)benzimidazole vs. LogP ~2.4–2.6 for the N1-Unsubstituted Parent Compound

The computed octanol-water partition coefficient (LogP) of 1-ethyl-2-(trifluoromethyl)benzimidazole is 3.075, as reported by Chemscene and Leyan using computational fragmentation methods . In contrast, the N1-unsubstituted parent compound 2-(trifluoromethyl)-1H-benzimidazole (CAS 312-73-2) has reported LogP values ranging from 2.40 (Chemsrc) to 2.58 (Molbase) [1][2]. The ΔLogP of approximately +0.5 to +0.7 indicates that the ethyl group increases lipophilicity by roughly 3- to 5-fold in terms of absolute partition coefficient.

Lipophilicity LogP Membrane permeability Drug-likeness

Hydrogen Bond Donor Count: HBD = 0 for N1-Ethylated Compound vs. HBD = 1 for N1-Unsubstituted 2-(Trifluoromethyl)benzimidazole

The N1-ethyl substitution completely removes the sole hydrogen bond donor (HBD) present in the benzimidazole core. Chemscene reports HBD = 0 for 1-ethyl-2-(trifluoromethyl)benzimidazole, with HBA = 2 and TPSA = 17.82 Ų . The unsubstituted parent 2-(trifluoromethyl)-1H-benzimidazole has HBD = 1 (the imidazole N–H) [1]. Imidazole N–H is the strongest hydrogen bond donor in the benzimidazole system and often dominates crystal packing and receptor-binding interactions [2].

Hydrogen bonding Solubility Drug design ADME

Antiparasitic Potency: 2-(Trifluoromethyl)benzimidazole Derivatives Show Sub-Micromolar IC₅₀ Against Giardia and Trichomonas, Superior to Albendazole and Metronidazole Standards

Navarrete-Vázquez et al. (2006) reported that a series of 2-(trifluoromethyl)-1H-benzimidazole derivatives with bioisosteric substituents at the 5- and 6-positions (–Cl, –F, –CF₃, –CN) showed IC₅₀ values below 1 μM against both Giardia intestinalis and Trichomonas vaginalis, making them 'significantly more potent than either albendazole or metronidazole' [1]. Compound 4 [2,5(6)-bis(trifluoromethyl)-1H-benzimidazole] was 14 times more active than albendazole against T. vaginalis [1]. While these data are for N1-unsubstituted derivatives, the closely related N1-methyl analog (compound 19 in the 2001 study) showed antiparasitic activity comparable to or better than metronidazole, establishing that N1-alkylation is compatible with antiparasitic potency in this scaffold [2].

Antiparasitic activity Giardia intestinalis Trichomonas vaginalis IC50

Synthetic Utility: 1-Ethyl-2-(trifluoromethyl)benzimidazole as a Key Intermediate for 5-Amino, 5-Sulfonyl, and Polyhalogenated Downstream Derivatives

1-Ethyl-2-(trifluoromethyl)benzimidazole serves as the core scaffold from which multiple functionalized derivatives have been synthesized and patented. Documented downstream products include: 4,5,7-trichloro-1-ethyl-2-(trifluoromethyl)benzimidazole, which appears in patent literature as a biocidal compound [1]; 5-(difluoromethylsulfonyl)-1-ethyl-2-(trifluoromethyl)benzimidazole (CAS 385424-05-5), investigated as a pharmaceutical intermediate [2]; and 1-ethyl-2-trifluoromethyl-5-aminobenzimidazole (CAS 1019108-00-9), used in drug discovery programs targeting oncology and infectious diseases [3]. These derivatives demonstrate that the N1-ethyl group remains stable under diverse reaction conditions including electrophilic halogenation, sulfonylation, and nitro-reduction sequences, making the parent compound a reliable starting material for parallel SAR libraries.

Synthetic intermediate Building block Medicinal chemistry Agrochemical

Optimal Application Scenarios for 1-Ethyl-2-(trifluoromethyl)benzimidazole (CAS 30049-07-1) Based on Differential Evidence


Antiparasitic Lead Optimization Programs Requiring a Tubulin-Independent Mechanism of Action

For research groups developing next-generation antiparasitic agents against Giardia, Entamoeba, or Trichomonas species, 1-ethyl-2-(trifluoromethyl)benzimidazole provides a validated scaffold with a mechanism orthogonal to tubulin-binding benzimidazole carbamates [1][2]. The class-wide lack of tubulin polymerization inhibition [1] means this compound class can circumvent cross-resistance mechanisms that plague albendazole and mebendazole. The N1-ethyl substitution further eliminates mitochondrial uncoupling liability [3], ensuring that antiparasitic activity observed in cell-based assays is not confounded by non-specific mitochondrial toxicity. The scaffold serves as a starting point for SAR exploration at the 5- and 6-positions, where bioisosteric substitution has been shown to modulate potency by over an order of magnitude [2].

Medicinal Chemistry Building Block for Kinase Inhibitor and Anticancer Agent Synthesis

The compound is an ideal starting material for constructing N1-ethyl-2-trifluoromethylbenzimidazole-based kinase inhibitor libraries. The pre-installed N1-ethyl group acts as a permanent protecting group, eliminating the need for N–H protection/deprotection steps during subsequent functionalization chemistry [1]. Documented downstream derivatives include 5-amino and 5-sulfonyl analogs [2][3], both of which are common pharmacophoric elements in kinase inhibitor design. The computed LogP of 3.075 and HBD = 0 place this scaffold in favorable physicochemical space for oral bioavailability according to Lipinski and Veber rule criteria, making it a pragmatic choice for hit-to-lead campaigns.

Agrochemical Discovery: Herbicide and Microbicide Lead Generation with Reduced Non-Target Mitochondrial Toxicity

2-(Trifluoromethyl)benzimidazoles have a documented history as herbicides (via uncoupling of oxidative phosphorylation) and as fungicides/acaricides such as fenazaflor and chlorflurazole [1]. For agrochemical discovery teams seeking to retain the benzimidazole scaffold's target-organism potency while minimizing off-target mitochondrial uncoupling in non-target species (e.g., mammals, beneficial insects), the N1-ethyl substitution is a structurally simple yet functionally decisive safety modification: Jones and Watson demonstrated that N1-alkylation abolishes uncoupling activity [2]. The compound can be further halogenated (as demonstrated by the 4,5,7-trichloro derivative [3]) to tune both potency and environmental persistence.

Physicochemical Probe Compound for Studying the Impact of N1-Alkylation on Benzimidazole ADME Properties

Researchers studying structure-property relationships in heterocyclic compound libraries can use 1-ethyl-2-(trifluoromethyl)benzimidazole as a defined probe to isolate the effect of N1-alkyl chain length on ADME parameters. By comparing this compound (N1-ethyl) with the N1-methyl analog (CAS 384-46-3, compound 19 in [1]) and the N1-unsubstituted parent (CAS 312-73-2), the incremental contribution of each methylene unit to LogP (ΔLogP ≈ +0.2–0.3 per CH₂), solubility, PAMPA permeability, and metabolic stability can be systematically quantified without confounding changes from other molecular regions. This makes the compound valuable for teaching laboratories and for building in-house QSPR models.

Quote Request

Request a Quote for 1-Ethyl-2-(trifluoromethyl)benzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.